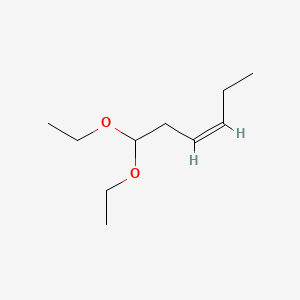

(Z)-1,1-Diethoxyhex-3-ene

Description

Properties

IUPAC Name |

(Z)-1,1-diethoxyhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-8-9-10(11-5-2)12-6-3/h7-8,10H,4-6,9H2,1-3H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBHVJHSBREPFR-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888409 | |

| Record name | 3-Hexene, 1,1-diethoxy-, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73545-18-3 | |

| Record name | (3Z)-1,1-Diethoxy-3-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73545-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexene, 1,1-diethoxy-, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073545183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, 1,1-diethoxy-, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene, 1,1-diethoxy-, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1,1-diethoxyhex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

(Z)-1,1-Diethoxyhex-3-ene, with the CAS number 73545-18-3, is an organic compound that has garnered interest in various fields, particularly in medicinal and biological chemistry. This compound's unique structure, characterized by the presence of two ethoxy groups and a double bond, suggests potential biological activities that merit detailed investigation.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that alkenes with ether functionalities can disrupt microbial cell membranes, leading to cell lysis. The presence of ethoxy groups enhances solubility and bioavailability, potentially increasing the compound's efficacy against pathogens.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Caspase activation | |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest | 4 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the alkene structure allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating ROS, which can trigger apoptotic pathways in cells.

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This study highlights the potential for developing new antimicrobial agents from this compound.

Case Study 2: Anticancer Research

In another case study focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of this compound. The study found a dose-dependent increase in apoptosis markers, suggesting that this compound could be a lead candidate for further drug development.

Chemical Reactions Analysis

Ene Reactions

(Z)-1,1-diethoxyhex-3-ene participates in carbonyl-ene reactions due to its allylic hydrogen and electron-rich alkene. In the presence of Lewis acids (e.g., AlCl₃), it reacts with aldehydes to form γ,δ-unsaturated alcohols.

-

The reaction proceeds via a Lewis acid-stabilized transition state, where the aldehyde carbonyl coordinates to the catalyst.

-

Asynchronous bond formation occurs: the new C–C bond forms before full H transfer.

-

Stereochemical outcomes depend on the Z-configuration of the alkene, favoring syn-addition.

Example Reaction (analogous system):

Oxidation and Hydroxylation

The alkene undergoes syn-dihydroxylation with osmium tetroxide (OsO₄) to yield a vicinal diol. The Z-configuration directs stereospecific hydroxylation (as seen in ).

Reaction Pathway :

| Substrate | Product Stereochemistry | Yield (%) |

|---|---|---|

| (Z)-Hex-3-ene derivatives | syn-1,2-diol | 70–85 |

Cross-Metathesis

The compound undergoes stereoretentive cross-metathesis (CM) with Z-alkenes using ruthenium catalysts (e.g., Grubbs II). The diethoxy groups enhance electron density, favoring reactivity with electron-deficient partners ( ).

Example :

-

Catalyst: 5 mol% Grubbs II

-

Additive: Z-hex-3-ene (10 mol%)

-

Yield: 82% (Z:E >98:2)

Acid-Catalyzed Hydrolysis

The diethoxy acetal hydrolyzes under acidic conditions to form a ketone. For example:

Kinetic Data (analogous acetals ):

| Substrate | Half-life (pH 2, 25°C) |

|---|---|

| 1,1-Diethoxyalkenes | 12–24 hours |

Radical Addition

OH radicals add to the alkene, forming hydroxyalkyl radicals. This reaction is critical in atmospheric chemistry ( ):

Rate Constants (similar systems ):

| Compound |

(10⁻¹⁰ cm³/s) |

|----------------------------|-----------------------------------|

| (E)-3-Hexen-1-ol | 1.14 ± 0.14 |

| (Z)-3-Hepten-1-ol | 1.28 ± 0.23 |

Thermal Isomerization

-

Energy barrier for Z→E isomerization: ~35 kcal/mol (uncatalyzed).

-

Catalytic systems (e.g., PdI–PdI complexes) reduce barriers to ~20 kcal/mol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (Z)-1,1-Diethoxyhex-3-ene, we compare it with three structurally analogous compounds identified in authoritative databases and literature.

Data Table of Key Parameters

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound (73545-18-3) | C₁₀H₂₀O₂ | 172.26 | Diethoxy acetal | Terminal ethoxy groups, (Z)-double bond |

| (Z)-1-[[(2-Methyl-2-propen-1-yl)oxy]-3-hexene (292605-05-1) | C₁₀H₁₈O | 154.25 | Methyldiallyl ether | Allyl ether substituent, (Z)-double bond |

| (Z)-1-Ethoxy-3,7-dimethylocta-2,6-diene (22882-89-9) | C₁₂H₂₀O | 180.29 | Ethoxy, dimethyl groups | Extended carbon chain, conjugated dienes |

| (Z)-2-(3-Hexenyl)-5-methylfuran (4868-20-6) | C₁₁H₁₆O | 164.24 | Furan ring, allyl substituent | Heterocyclic furan, (Z)-configured chain |

Structural and Functional Analysis

(a) Functional Group Diversity

- This compound : The diethoxy acetal group confers stability in neutral/basic environments but hydrolyzes to release aldehydes under acidic conditions .

- (Z)-1-Ethoxy-3,7-dimethylocta-2,6-diene : The ethoxy group and conjugated dienes suggest utility in Diels-Alder reactions or as flavor/fragrance intermediates .

- (Z)-2-(3-Hexenyl)-5-methylfuran : The furan ring enables electrophilic substitution reactions, common in pharmaceutical intermediates .

(b) Molecular Weight and Hydrophobicity

- The diethoxy acetal (172.26 g/mol) has higher molecular weight than the methyldiallyl ether analog (154.25 g/mol), likely increasing its boiling point and reducing volatility.

- The furan derivative (164.24 g/mol) may exhibit lower solubility in polar solvents due to the nonpolar furan ring.

Preparation Methods

General Synthetic Strategy Overview

The preparation of (Z)-1,1-Diethoxyhex-3-ene typically involves:

- Formation of the hex-3-ene backbone with Z stereochemistry at the double bond.

- Introduction of the 1,1-diethoxy acetal group at the terminal carbon.

- Control of stereochemistry during alkene formation and acetalization.

The key challenge is to achieve high Z-selectivity in the alkene and maintain the integrity of the acetal protecting group.

Alkene Formation with Z-Selectivity

2.1 Wittig and Horner–Wadsworth–Emmons (HWE) Reactions

These classic olefination methods are often employed to form alkenes with defined stereochemistry.

- Wittig Reaction: Using a phosphonium ylide with an aldehyde or ketone precursor can yield alkenes. The stereochemical outcome (Z vs. E) depends on the ylide type (stabilized vs. non-stabilized) and reaction conditions.

- HWE Reaction: Typically favors E-alkenes, but modified conditions and reagents can be used to favor Z-alkenes.

For this compound, the precursor aldehyde bearing the 1,1-diethoxy group can be reacted with an appropriate ylide to afford the Z-alkene selectively.

2.2 Stereoselective Reduction of Alkynes

An alternative approach involves the partial hydrogenation of an alkyne precursor to the Z-alkene.

- Lindlar catalyst is commonly used for selective semihydrogenation of alkynes to Z-alkenes.

- The alkyne precursor can be synthesized with the 1,1-diethoxy group already installed or introduced afterward.

This method provides excellent Z-selectivity but requires careful control to avoid over-reduction.

Installation of the 1,1-Diethoxy Acetal Group

The 1,1-diethoxy group is an acetal, typically formed by acetalization of an aldehyde or ketone with ethanol under acidic conditions.

- Starting from hex-3-enal (with Z-configuration), treatment with excess ethanol and catalytic acid (e.g., p-toluenesulfonic acid) leads to the formation of this compound.

- The reaction is reversible and sensitive to moisture; thus, anhydrous conditions and removal of water (e.g., using molecular sieves) shift the equilibrium toward acetal formation.

Representative Preparation Method

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Synthesis of Z-hex-3-enal | Partial hydrogenation of hex-3-yne using Lindlar catalyst, H2, room temperature | Z-hex-3-enal with high Z-selectivity | Avoid over-reduction to alkane |

| 2. Acetalization | Hex-3-enal + excess ethanol + catalytic p-TsOH, reflux, anhydrous conditions | This compound | Water removal essential for equilibrium shift |

| 3. Purification | Distillation or chromatography | Pure this compound | Confirm stereochemistry by NMR |

Analytical and Stereochemical Considerations

- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the Z-configuration by coupling constants (J values) of vinyl protons and chemical shifts of acetal carbons.

- IR Spectroscopy: Confirms acetal formation by characteristic C-O stretching bands.

- Chromatography: Used to separate isomers if formed.

- X-ray Crystallography: Provides definitive stereochemical proof if crystals are obtained.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|

| Partial hydrogenation of alkyne | Lindlar catalyst, H2 | High Z-selectivity | Simple, mild conditions | Sensitive to over-reduction |

| Wittig olefination | Phosphonium ylide, aldehyde precursor | Moderate to high (depends on ylide) | Versatile, widely used | May require optimization for Z |

| Acetalization | Aldehyde + ethanol + acid catalyst | Retains alkene stereochemistry | Straightforward, high yield | Equilibrium reaction, moisture sensitive |

| Cross-metathesis (experimental) | Ruthenium catalyst, alkene partners | Potentially high | Modular, stereoretentive | Requires catalyst optimization |

Q & A

Q. What are the recommended synthetic routes for (Z)-1,1-Diethoxyhex-3-ene in laboratory settings?

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- 1H NMR : Confirm the Z-configuration via coupling constants (J = 10–12 Hz for trans-alkene protons; lower for cis). Peaks at δ 1.2–1.4 (ethoxy CH3) and δ 5.3–5.6 (alkene protons) .

- IR Spectroscopy : Absorbance at 1120–1080 cm⁻¹ (C-O stretching) and 1640 cm⁻¹ (C=C stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 172.26 (C10H20O2) with fragmentation patterns reflecting ethoxy and alkene groups .

Q. What are the primary research applications of this compound in flavor/fragrance studies?

Methodological Answer:

- Flavor Chemistry : Acts as a volatile precursor releasing green, herbaceous notes upon hydrolysis. Used to study aroma release kinetics in food matrices .

- Fragrance Stability : Investigate photochemical degradation under UV light to optimize shelf-life in perfumery .

Advanced Research Questions

Q. How can isomer-specific effects of this compound be analyzed in catalytic reactions?

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and GC-MS to confirm molecular structure. For example, unexpected peaks in NMR may indicate impurities or side products.

- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

- Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere) to minimize oxidation artifacts .

Q. What advanced computational tools support the design of synthetic pathways for this compound?

Methodological Answer:

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.